Methyl 2-hydroxy-5-phenylpentanoate
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Overview
Description
Methyl 2-hydroxy-5-phenylpentanoate is an organic compound with the molecular formula C12H16O3. . This compound is characterized by its unique structure, which includes a hydroxyl group and a phenyl group attached to a pentanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-5-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-5-phenylpentanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-oxo-5-phenylpentanoic acid.
Reduction: Formation of 2-hydroxy-5-phenylpentanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-hydroxy-5-phenylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The phenyl group contributes to its hydrophobic interactions, enhancing its ability to penetrate cell membranes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-4-phenylbutanoate
- Methyl 2-hydroxy-6-phenylhexanoate
- Ethyl 2-hydroxy-5-phenylpentanoate
Uniqueness
Methyl 2-hydroxy-5-phenylpentanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-hydroxy-5-phenylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHCTDQZRLDGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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